molecular formula C13H18N2O2 B177335 Methyl 3-amino-4-piperidin-1-ylbenzoate CAS No. 696616-81-6

Methyl 3-amino-4-piperidin-1-ylbenzoate

Cat. No.: B177335
CAS No.: 696616-81-6
M. Wt: 234.29 g/mol
InChI Key: NQQHRVRQXJDWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-piperidin-1-ylbenzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Methyl 3-amino-4-piperidin-1-ylbenzoate is utilized in several scientific research areas:

Future Directions

The future study of “Methyl 3-amino-4-piperidin-1-ylbenzoate” could involve further investigation of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for biological activity in relevant assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate typically involves the esterification of 3-amino-4-piperidin-1-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-piperidin-1-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-piperidin-1-ylbenzoate: Contains a piperidine ring and an ester group.

    Methyl 3-amino-4-piperidin-1-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    3-amino-4-piperidin-1-ylbenzoic acid: Lacks the methyl ester group.

Uniqueness

This compound is unique due to its combination of a piperidine ring and an ester group, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 3-amino-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQHRVRQXJDWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361372
Record name methyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696616-81-6
Record name methyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-3-amino-4-(1-piperidinyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 10% palladium carbon cartridge, a solution of methyl 3-nitro-4-(piperidin-1-yl)benzoate (3.07 g) in methanol (50 ml) was pumped through the H-Cube™ reactor (ThalesNano Inc.). After all the reaction mixture had passed through the H-Cube™ reactor, the reaction mixture was concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography to obtain a title compound (2.32 g).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.